molecular formula C23H16BrNO6 B11129389 7-Bromo-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129389
M. Wt: 482.3 g/mol
InChI Key: FGUWDAFYFTYPEM-UHFFFAOYSA-N
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Description

7-Bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by the presence of a bromine atom, a furan ring, and a chromeno-pyrrole core structure. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core, bromination, and the introduction of the furan-2-ylmethyl and hydroxy-methoxyphenyl groups. Common synthetic routes may involve:

    Step 1: Formation of the chromeno-pyrrole core through cyclization reactions.

    Step 2: Bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Step 3: Introduction of the furan-2-ylmethyl group via Suzuki-Miyaura coupling reactions.

    Step 4: Functionalization with the hydroxy-methoxyphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine and furan positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and palladium catalysts are employed in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique combination of the bromine atom, furan ring, and hydroxy-methoxyphenyl group in 7-bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H16BrNO6

Molecular Weight

482.3 g/mol

IUPAC Name

7-bromo-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16BrNO6/c1-29-18-9-12(4-6-16(18)26)20-19-21(27)15-10-13(24)5-7-17(15)31-22(19)23(28)25(20)11-14-3-2-8-30-14/h2-10,20,26H,11H2,1H3

InChI Key

FGUWDAFYFTYPEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br)O

Origin of Product

United States

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